Iodo-Salicylaldehyde Azine Quenches AIEE Fluorescence: Chloro- and Bromo-Analogs Do Not
In a direct head-to-head comparison, the iodo-salicylaldehyde azine derivative (prepared from 2-hydroxy-4-iodobenzaldehyde) completely quenches AIEE fluorescence in the aggregated state, whereas chloro-salicylaldehyde azine (1) and bromo-salicylaldehyde azine (2) display typical AIEE characteristics with fluorescence intensities much higher in poor solvent than in good solvent [1]. The ratio of quantum yields in aggregated (ϕa) versus solution (ϕs) states decreases in the order ϕa(1)/ϕs(1) > ϕa(2)/ϕs(2) ≫ ϕa(3)/ϕs(3), confirming that the iodine heavy-atom effect is the dominant quenching mechanism [1].
| Evidence Dimension | Aggregation-induced emission enhancement (AIEE) fluorescence behavior |
|---|---|
| Target Compound Data | Iodo-salicylaldehyde azine (3): AIEE quenched in aggregated state; quantum yield ratio ϕa/ϕs is the lowest of the series |
| Comparator Or Baseline | Chloro-salicylaldehyde azine (1) and bromo-salicylaldehyde azine (2): robust AIEE, high fluorescence in aggregated state; ϕa/ϕs ratios significantly higher |
| Quantified Difference | ϕa(1)/ϕs(1) > ϕa(2)/ϕs(2) ≫ ϕa(3)/ϕs(3) |
| Conditions | Ethanol/water mixtures (1:9 to 9:1 v/v) buffered with 10 mM phosphate at pH 6.0; fluorescence spectroscopy and SEM |
Why This Matters
This binary on/off photophysical switch enables turn-on fluorescence sensing applications that are impossible with chloro- or bromo-analogs, directly impacting procurement for optical probe development.
- [1] Chen, X.-T. et al. Halogenated salicylaldehyde azines: The heavy atom effect on aggregation-induced emission enhancement properties. J. Lumin. 2014, 145, 737–740. https://doi.org/10.1016/j.jlumin.2013.08.031 View Source
